Cas no 603-61-2 (Tamarixetin)

Tamarixetin is a naturally occurring flavonoid derived from plants such as Tamarix species and certain fruits. It is a methylated derivative of quercetin, exhibiting enhanced metabolic stability and bioavailability. Tamarixetin demonstrates notable antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in pharmacological and nutraceutical research. Its ability to modulate cellular signaling pathways, including NF-κB and MAPK, underscores its therapeutic potential. The compound's structural features contribute to improved solubility and absorption compared to other flavonoids. Tamarixetin is commonly utilized in studies exploring oxidative stress, inflammation, and chronic disease mechanisms, offering a promising scaffold for drug development and functional food applications.
Tamarixetin structure
Tamarixetin structure
商品名:Tamarixetin
CAS番号:603-61-2
MF:C16H12O7
メガワット:316.2623
MDL:MFCD00017308
CID:505621
PubChem ID:5281699

Tamarixetin 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-
    • 4´-O-Methyl Quercetin
    • 4'-O-Methyl Quercetin
    • Tamarixetin
    • TAMARIXETIN(SH)
    • TAMARIXETIN(SH) PrintBack
    • 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
    • 3,3',5,7-Tetrahydroxy-4'-methoxyflavone
    • [ "" ]
    • 4'-Methoxyquercetin
    • 4'-O-Methylquercetin
    • Quercetin 4'-methyl ether
    • C16H12O7
    • 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
    • 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-
    • 73WRA8Z8M8
    • 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one
    • 4'-Methoxy-3,3',5,7-tetrahydroxyflavone
    • Quercetin-4'-methylether
    • Quercetin, 4'-methyl ether
    • 3
    • SCHEMBL16887881
    • taxifolin 4'-methyl ether
    • 4'-O-Methyldihydroquercetin; Blumeatin A
    • CHEBI:193113
    • B0005-476478
    • 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • CHEMBL451709
    • 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxy-phenyl)chroman-4-one
    • 3,5,7,3'-tetrahydroxy-4'-methoxyflavanone
    • 4'-O-Methyltaxifolin
    • 3-O-rhamnopyranosyl-1-2-glucopyranoside
    • BDBM50325674
    • 4'-Methylquercetin
    • CS-0016472
    • NS00034341
    • FPLMIPQZHHQWHN-UHFFFAOYSA-N
    • MFCD00017308
    • 3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 4'-Methoxy-3,3',5,7-tetrahydroxy-flavone
    • LMPK12110606
    • DTXCID20131547
    • DTXSID00209056
    • 3,3,5,7-tetrahydroxy-4-methoxyflavone
    • AS-78314
    • 3-O-alpha-L-rhamnopyranosyl-1-2-beta-D-glucopyranoside
    • HY-N1181
    • AC-34261
    • Q15427839
    • CHEMBL226034
    • 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxy-phenyl)chromen-4-one
    • E80555
    • EINECS 210-050-7
    • FLAVONE, 4'-METHOXY-3,3',5,7-TETRAHYDROXY-
    • UNII-73WRA8Z8M8
    • CHEBI:67492
    • SCHEMBL892776
    • Flavone, 3,3',5,7-tetrahydroxy-4'-methoxy-
    • AKOS024287252
    • 4'-methoxy-3,5,7,3'-tetrahydroflavone
    • BRN 0324993
    • FT-0603487
    • 603-61-2
    • 3,3',5,7-Tetrahydroxy 4'-methoxyflavone
    • Tamaraxetin
    • DB-053606
    • MDL: MFCD00017308
    • インチ: 1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
    • InChIKey: FPLMIPQZHHQWHN-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C(=C1C1C([H])=C([H])C(=C(C=1[H])O[H])OC([H])([H])[H])O[H])=O)O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 316.05800
  • どういたいしつりょう: 316.05830272 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • ぶんしりょう: 316.26
  • トポロジー分子極性表面積: 116

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: 265-268°C
  • ふってん: 601.8°C at 760 mmHg
  • フラッシュポイント: 228.8±25.0 °C
  • PSA: 120.36000
  • LogP: 2.29100
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

Tamarixetin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険カテゴリコード: 22
  • セキュリティの説明: S22; S45
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
  • リスク用語:R22

Tamarixetin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1039-25mg
Tamarixetin
603-61-2 99.21%
25mg
¥ 4550 2024-07-19
TargetMol Chemicals
TN1039-50mg
Tamarixetin
603-61-2 99.21%
50mg
¥ 6490 2024-07-19
AN HUI ZE SHENG Technology Co., Ltd.
M326580-5mg
3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4h-chromen-4-one
603-61-2
5mg
¥2640.00 2023-09-15
BAI LING WEI Technology Co., Ltd.
ASB-00030280-005-5g
Garlic (Allium sativum) Bulb BRM - 5g
603-61-2
5g
¥ 1630 2022-09-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66248-1mg
4'-O-methyl Quercetin
603-61-2 98%
1mg
¥1312.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66248-10mg
4'-O-methyl Quercetin
603-61-2 98%
10mg
¥8989.00 2023-09-08
TRC
M326580-1mg
4'-O-Methyl Quercetin
603-61-2
1mg
$ 144.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66248-5mg
4'-O-methyl Quercetin
603-61-2 98%
5mg
¥5007.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1039-5 mg
Tamarixetin
603-61-2 99.21%
5mg
¥2257.00 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL85778-10MG
Tamarixetin
603-61-2
10mg
¥6743.67 2025-01-16

Tamarixetin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
リファレンス
Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK
Yamauchi, Kosei; Mitsunaga, Tohru; Inagaki, Mizuho; Suzuki, Tohru, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ;  1 h, rt
リファレンス
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; Morikawa, Toshio; Toguchida, Iwao; Yoshikawa, Masayuki, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

Tamarixetin Raw materials

Tamarixetin Preparation Products

Tamarixetin 関連文献

Tamarixetinに関する追加情報

Tamarixetin: A Comprehensive Overview

Tamarixetin, also known by its CAS number 603-61-2, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, classified as a flavonoid, belongs to the broader category of polyphenols, which are widely recognized for their antioxidant properties. The scientific community has been actively exploring the structural characteristics, bioavailability, and therapeutic potentials of Tamarixetin, making it a subject of interest in both academic research and industrial applications.

The chemical structure of Tamarixetin is characterized by a flavonoid backbone with specific substituents that contribute to its unique properties. Recent studies have delved into the molecular mechanisms underlying its bioactivity, particularly its ability to modulate cellular signaling pathways. For instance, research published in 2023 highlighted the role of Tamarixetin in inhibiting inflammatory responses by targeting key enzymes involved in the production of pro-inflammatory cytokines. This finding underscores its potential as a natural anti-inflammatory agent, which could be utilized in developing novel therapeutic interventions for chronic inflammatory diseases.

In addition to its anti-inflammatory effects, Tamarixetin has also been investigated for its antioxidant capabilities. A study conducted in 2023 demonstrated that Tamarixetin exhibits potent radical-scavenging activity, making it a promising candidate for use in skincare products aimed at combating oxidative stress and promoting skin health. The compound's ability to neutralize free radicals and protect cellular components from oxidative damage has been validated through in vitro and in vivo experiments, further solidifying its reputation as a versatile bioactive molecule.

The bioavailability of Tamarixetin is another critical aspect that has been extensively studied. Researchers have explored various methods to enhance the absorption and bioavailability of this compound, including the use of nanotechnology-based delivery systems. A recent breakthrough reported in 2023 involves the encapsulation of Tamarixetin within lipid nanoparticles, which significantly improved its stability and absorption rate when administered orally. This advancement opens new avenues for developing effective nutraceuticals and pharmaceuticals that leverage the health benefits of this compound.

Beyond its pharmacological applications, Tamarixetin has also found utility in the food industry as a natural food additive with potential health-promoting properties. Its ability to extend shelf life and enhance the sensory qualities of food products makes it an attractive option for manufacturers seeking to incorporate functional ingredients into their formulations. Furthermore, ongoing research is exploring the synergistic effects of combining Tamarixetin with other bioactive compounds to create multi-functional food products that offer enhanced nutritional value and health benefits.

The environmental impact of Tamarixetin production and utilization is another area gaining traction among researchers. As sustainability becomes a priority across industries, there is a growing interest in optimizing the extraction processes of this compound to minimize waste and energy consumption. Innovations such as green chemistry approaches and biotechnological methods are being explored to achieve more efficient and eco-friendly production pathways for Tamarixetin.

In conclusion, Tamarixetin (CAS No 603-61-2) stands out as a multifaceted compound with immense potential across various domains. From its anti-inflammatory and antioxidant properties to its applications in pharmaceuticals, food additives, and environmental sustainability initiatives, this compound continues to be a focal point for scientific innovation. As research progresses, it is anticipated that new insights into its mechanisms of action and innovative uses will further establish Tamarixetin as a cornerstone in natural product-based therapeutics and functional products.

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